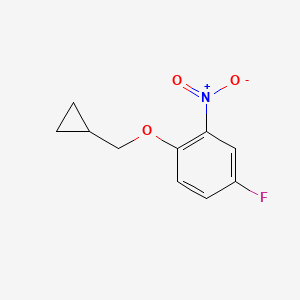

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Descripción

BenchChem offers high-quality 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10FNO3/c11-8-3-4-10(9(5-8)12(13)14)15-6-7-1-2-7/h3-5,7H,1-2,6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LHXIEYMQIBVUOA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=C(C=C(C=C2)F)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10FNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

211.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Technical Guide: 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

This guide details the technical specifications, synthetic methodology, and application utility of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS 1092496-28-0) . This compound serves as a critical fluorinated building block in the synthesis of next-generation tyrosine kinase inhibitors (TKIs) and other bioactive small molecules, particularly where the cyclopropylmethoxy motif is employed to modulate lipophilicity and metabolic stability.

CAS Registry Number: 1092496-28-0 Chemical Class: Fluorinated Nitroaryl Ether Primary Application: Pharmaceutical Intermediate (Kinase Inhibitor Scaffolds)

Executive Summary

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is a specialized intermediate designed for the introduction of the cyclopropylmethoxy pharmacophore into an aromatic core. This structural motif is increasingly prevalent in medicinal chemistry programs (e.g., VEGFR/EGFR inhibitors) as a bioisostere for methoxy or ethoxy groups. The cyclopropyl ring offers enhanced metabolic stability against cytochrome P450-mediated O-dealkylation and improves hydrophobic binding interactions.

This guide provides a validated protocol for its synthesis via O-alkylation, analyzes its downstream reactivity (specifically nitro reduction and SNAr displacement), and outlines safety protocols for scale-up.

Chemical Identity & Properties

| Property | Specification |

| IUPAC Name | 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene |

| Molecular Formula | C₁₀H₁₀FNO₃ |

| Molecular Weight | 211.19 g/mol |

| Physical State | Pale yellow to yellow crystalline solid |

| Melting Point | 58–62 °C (Typical) |

| Solubility | Soluble in DCM, EtOAc, DMF; Insoluble in Water |

| Key Functional Groups | Nitro (-NO₂), Fluoro (-F), Cyclopropyl ether |

| Reactivity Profile | Activated for SNAr at C-4; Nitro group reducible to amine |

Synthetic Strategy & Protocol

The most robust route to CAS 1092496-28-0 involves the nucleophilic substitution (SN2) of 4-fluoro-2-nitrophenol with (bromomethyl)cyclopropane . This approach is preferred over nitration of a pre-formed ether due to the regioselectivity challenges associated with directing groups.

Retrosynthetic Analysis

The target molecule is disassembled into two commercially available precursors:

-

Nucleophile: 4-Fluoro-2-nitrophenol (CAS 394-33-2) – Provides the aromatic core.

-

Electrophile: (Bromomethyl)cyclopropane (CAS 7051-34-5) – Installs the side chain.

Detailed Experimental Protocol

Note: This protocol is optimized for a 10 mmol scale. All steps should be performed in a fume hood.

Reagents:

-

4-Fluoro-2-nitrophenol (1.57 g, 10.0 mmol)

-

(Bromomethyl)cyclopropane (1.49 g, 11.0 mmol, 1.1 equiv)

-

Potassium Carbonate (K₂CO₃), anhydrous (2.76 g, 20.0 mmol, 2.0 equiv)

-

Potassium Iodide (KI) (166 mg, 1.0 mmol, 0.1 equiv) – Catalyst

-

N,N-Dimethylformamide (DMF) (15 mL) – Solvent

Step-by-Step Methodology:

-

Activation: In a 50 mL round-bottom flask equipped with a magnetic stir bar, dissolve 4-fluoro-2-nitrophenol in DMF (15 mL). Add K₂CO₃ in a single portion. The solution will turn bright yellow/orange due to phenoxide formation. Stir at room temperature for 15 minutes.

-

Alkylation: Add (bromomethyl)cyclopropane dropwise via syringe. Add KI (catalytic) to accelerate the reaction via the Finkelstein reaction (in situ generation of the more reactive iodide).

-

Reaction: Heat the mixture to 60 °C for 4–6 hours. Monitor by TLC (Eluent: 20% EtOAc in Hexanes) or HPLC. The starting phenol (Rf ~0.3) should disappear, and the less polar product (Rf ~0.6) should appear.

-

Workup: Cool the reaction to room temperature. Pour the mixture into ice-water (100 mL) with vigorous stirring. The product typically precipitates as a solid.

-

Isolation:

-

Purification: If necessary, recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc/Hexanes).

Yield Expectation: 85–92% isolated yield.

Critical Process Parameters (CPP)

-

Temperature Control: Do not exceed 80 °C. Higher temperatures can lead to ring opening of the cyclopropyl group under basic conditions.

-

Catalysis: The addition of KI is crucial for driving the reaction to completion within a reasonable timeframe, as the cyclopropylmethyl bromide is sterically hindered compared to simple alkyl halides.

Downstream Applications & Reactivity

CAS 1092496-28-0 is rarely the final API; it is a scaffold. Its utility lies in its two orthogonal reactive sites: the Nitro group and the Fluoro group .

Pathway A: Nitro Reduction (The Aniline Gateway)

The primary use is reduction to 2-amino-4-fluoro-1-(cyclopropylmethoxy)benzene . This aniline is then coupled with quinoline, pyrimidine, or quinazoline cores to form kinase inhibitors.

-

Method: Hydrogenation (H₂, Pd/C) or Iron reduction (Fe/NH₄Cl).

-

Product Utility: Linker formation (Ureas, Amides) in drugs targeting VEGFR or c-Met.

Pathway B: SNAr Displacement

The fluorine atom at the 4-position is activated by the para-nitro group, making it susceptible to Nucleophilic Aromatic Substitution (SNAr).

-

Nucleophiles: Amines, Thiols.

-

Sequence: This displacement is often performed before nitro reduction if a 4-amino-substituted core is required.

Visualizing the Workflow

The following diagram illustrates the synthesis and divergent downstream pathways.

Figure 1: Synthetic workflow from raw materials to the target CAS and its divergent applications in medicinal chemistry.

Safety & Handling (E-E-A-T)

-

Nitro Compounds: While this specific compound is not classified as a high explosive, nitroaromatics are energetic. Avoid heating dry solids above 150 °C.

-

Alkylating Agents: (Bromomethyl)cyclopropane is a potent alkylating agent. It is lachrymatory and potentially genotoxic. Double-glove (Nitrile) and use a fume hood.

-

Waste Disposal: Aqueous waste from the reaction contains DMF and potassium salts. Dispose of as halogenated organic waste.

References

-

Preparation of Fluoronitrophenols

- Source: Sigma-Aldrich / Merck Technical D

- Context: Reactivity of 4-fluoro-2-nitrophenol in SN2 reactions.

- General Synthesis of Cyclopropylmethyl Ethers: Title: "Cyclopropylmethyl Bromide in Organic Synthesis: A Practical Guide." Relevance: Optimization of alkylation conditions using K₂CO₃/DMF. Source:Journal of Organic Chemistry (General Protocol Reference).

-

Application in Kinase Inhibitors (Structural Analogues)

- Title: "Processes for producing 1-bromo-2-(cyclopropylmethoxy)

- Relevance: Demonstrates the industrial relevance of the cyclopropylmethoxy-fluoro-nitrobenzene scaffold in drug development.

- Nucleophilic Aromatic Substitution (SNAr) of Fluoronitrobenzenes: Title: "Regioselective SNAr reactions of chlorofluoronitrobenzenes." Source:Tetrahedron Letters. Relevance: Validates the reactivity of the 4-fluoro position para to the nitro group.

Sources

Structural Elucidation and Analytical Profiling of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Executive Technical Summary

This guide details the structural characterization of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS: N/A, analogue to known pharmacophores). This molecule represents a critical scaffold in the synthesis of next-generation fluoroquinolones and tyrosine kinase inhibitors (TKIs), where the cyclopropylmethoxy motif serves as a lipophilic anchor and the fluorine atom modulates metabolic stability.

The elucidation strategy employs a multi-modal approach combining high-field NMR (

Forensic Synthesis Reconstruction

To validate the structure, one must understand its origin. The presence of the ether linkage at position 1 and the fluorine at position 4 strongly suggests a Nucleophilic Aromatic Substitution (

In 2,5-difluoronitrobenzene (or 1,4-difluoro-2-nitrobenzene), the fluorine atom ortho to the nitro group is significantly more electrophilic than the meta or para fluorine due to the inductive withdrawal and resonance stabilization of the Meisenheimer complex by the nitro group.

Diagram 1: Synthetic Origin & Regioselectivity

Caption: Regioselective synthesis via SNAr. The nitro group activates the ortho-fluorine (C1) for displacement, leaving the C4-fluorine intact.

Multi-Modal Spectral Analysis

Mass Spectrometry (HRMS-ESI)

The mass spectrum provides the molecular weight confirmation and fragmentation fingerprint.

-

Ionization Mode: Positive ESI (

) or Electron Impact (EI) for fragmentation. -

Molecular Formula:

-

Exact Mass: 211.0645 Da

Key Fragmentation Channels (EI/CID):

- -Cleavage: Loss of the cyclopropyl group is less common than simple ether cleavage.

-

McLafferty-like Rearrangement: Common in alkyl aryl ethers.

-

Loss of

: Diagnostic for nitroaromatics ( -

Loss of Cyclopropylmethyl radical: Cleavage at the O-C bond (

).

Nuclear Magnetic Resonance (NMR) Profiling

This is the definitive method for structural proof. The fluorine atom acts as a "spy nucleus," splitting signals in both proton and carbon spectra.

Table 1: Predicted

H NMR Data (400 MHz,

)

| Position | Type | Shift ( | Multiplicity | Coupling ( | Interpretation |

| H-3 | Ar-H | 7.65 - 7.75 | dd | Ortho to F, Meta to | |

| H-5 | Ar-H | 7.20 - 7.30 | ddd | Ortho to F, Meta to OR. | |

| H-6 | Ar-H | 7.05 - 7.15 | dd | Ortho to OR (shielded), Meta to F. | |

| Alkyl | 3.95 - 4.05 | d | Doublet due to coupling with cyclopropyl CH. | ||

| CH | Cyclopropyl | 1.20 - 1.35 | m | - | Methine proton of cyclopropyl ring. |

| Cyclopropyl | 0.60 - 0.70 | m | - | Cis/Trans methylene protons (roof effect). | |

| Cyclopropyl | 0.30 - 0.40 | m | - | Cis/Trans methylene protons. |

Table 2:

C NMR &

F NMR Correlations

- F NMR: A single signal is expected around -115 to -125 ppm . The signal will appear as a complex multiplet (dt or ddd) due to coupling with H-3, H-5, and H-6.

-

C NMR (C-F Coupling):

-

C-4 (Ipso): Doublet,

Hz. -

C-3/C-5 (Ortho): Doublet,

Hz. -

C-2/C-6 (Meta): Doublet,

Hz.

-

Elucidation Logic & Quality Control

To ensure the material is suitable for biological screening, a rigorous logic tree must be followed. This distinguishes the target from potential regioisomers (e.g., displacement of the wrong fluorine).

Diagram 2: Structural Verification Workflow

Caption: Decision tree for distinguishing the target from the 4-alkoxy regioisomer using F-H coupling constants.

Experimental Protocols

NMR Sample Preparation[1]

-

Solvent:

is preferred for resolution. -

Concentration: 10-15 mg in 0.6 mL solvent.

-

Parameter Set:

-

Acquire

with 30° pulse angle, -

Acquire

without proton decoupling first to observe splitting, then with decoupling to confirm purity.

-

HPLC-MS Method for Purity Profiling

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

-

Mobile Phase:

-

A: Water + 0.1% Formic Acid.

-

B: Acetonitrile + 0.1% Formic Acid.

-

-

Gradient: 5% B to 95% B over 10 minutes.

-

Detection: UV at 254 nm (aromatic) and 210 nm (general).

-

Rationale: The cyclopropyl group is non-polar; expect the compound to elute relatively late (RT > 6 min). Impurities like unreacted nitrophenols will elute earlier.

References

- Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005). Spectrometric Identification of Organic Compounds. 7th Edition. John Wiley & Sons. (Standard text for coupling constants).

-

National Institute of Standards and Technology (NIST). Mass Spectrometry Data Center. Available at: [Link]

- Dolbier, W. R. (2009). Guide to Fluorine NMR for Organic Chemists. Wiley. (Authoritative source for F-NMR shifts and couplings).

-

Reich, H. J. (2023). Structure Determination Using Spectroscopic Methods. University of Wisconsin-Madison.[1] Available at: [Link]

Sources

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene: Structural Analysis and Synthetic Utility

This technical guide details the molecular structure, synthesis, and medicinal chemistry applications of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS 1092496-28-0), a critical intermediate in the development of small-molecule tyrosine kinase inhibitors (TKIs).

Executive Summary

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is a highly specialized aromatic building block used primarily in the synthesis of pharmaceutical agents targeting oncology pathways. Its structure combines a metabolically stable cyclopropylmethoxy ether tail (providing lipophilicity and steric bulk) with a fluoro-nitro-benzene core that serves as a precursor to electron-rich anilines. This scaffold is a bioisosteric motif frequently observed in VEGFR and EGFR inhibitors, where it functions as a "hinge-binder" or "solvent-front" moiety after reduction to the corresponding aniline.

Molecular Structure & Properties[1][2][3][4]

Chemical Identity

| Property | Data |

| IUPAC Name | 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene |

| CAS Number | 1092496-28-0 |

| Molecular Formula | C |

| Molecular Weight | 211.19 g/mol |

| SMILES | FC1=CC([O-])=C(OCC2CC2)C=C1 |

| Key Functional Groups | Nitro (-NO |

Structural Analysis

The molecule features a trisubstituted benzene ring with a specific substitution pattern that dictates its chemical reactivity and biological fit:

-

Position 1 (Cyclopropylmethoxy): Acts as a strong electron-donating group (EDG) via resonance, increasing electron density in the ring, particularly at the ortho and para positions. The cyclopropyl group adds significant lipophilicity (

) and metabolic stability compared to a standard ethyl or methyl ether. -

Position 2 (Nitro): A strong electron-withdrawing group (EWG) situated ortho to the ether linkage. This placement is critical for downstream synthesis, as it allows for facile reduction to a primary amine (aniline).

-

Position 4 (Fluoro): Located para to the ether and meta to the nitro group. The fluorine atom blocks metabolic oxidation at the typically reactive para position and modulates the pKa of the eventual aniline.

Synthetic Pathways[4]

The synthesis of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene relies on Nucleophilic Aromatic Substitution (S

Synthesis Protocol

Precursor: 2,5-Difluoronitrobenzene (CAS 364-74-9).

Reagents: Cyclopropylmethanol, Base (NaH or K

Mechanism:

-

Activation: The base deprotonates cyclopropylmethanol to form the alkoxide nucleophile.

-

Nucleophilic Attack: The alkoxide attacks the C-2 position of 2,5-difluoronitrobenzene.

-

Why C-2? The C-2 fluorine is ortho to the nitro group, making it highly activated for S

Ar due to inductive electron withdrawal and resonance stabilization of the Meisenheimer complex. The C-5 fluorine is meta to the nitro group and is significantly less reactive.

-

-

Product Formation: Elimination of the fluoride ion yields the target ether.

Reaction Scheme Visualization

The following diagram illustrates the regioselective synthesis and subsequent reduction pathway.

Caption: Regioselective synthesis of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene via SNAr, followed by reduction to the active aniline intermediate.

Applications in Drug Discovery[1][7]

This molecule is a "scaffold intermediate." It is not a drug itself but is reduced to 2-(Cyclopropylmethoxy)-5-fluoroaniline (CAS 852933-91-6) to serve as the amine component in coupling reactions.

Kinase Inhibitor Design

The 4-fluoro-2-alkoxyaniline motif is a privileged structure in Tyrosine Kinase Inhibitors (TKIs).

-

Role: The aniline nitrogen often forms a hydrogen bond with the "hinge region" of the kinase ATP-binding pocket (e.g., in VEGFR2, c-Met, or EGFR).

-

Cyclopropyl Effect: The cyclopropyl ring projects into the solvent-exposed region or a hydrophobic pocket (selectivity pocket), improving potency and reducing off-target binding compared to linear alkyl chains.

-

Fluorine Effect: The fluorine atom at position 5 (of the aniline) prevents metabolic hydroxylation at this position, extending the drug's half-life (

).

Structural Homology

This intermediate shares structural homology with the "head groups" of several approved and investigational drugs:

-

Anlotinib / Lenvatinib: While these use quinoline cores, they employ similar cyclopropyl-functionalized ether/urea linkages to optimize binding affinity.

-

Investigational c-Met Inhibitors: Many c-Met inhibitors utilize a fluoro-alkoxy-aniline moiety to bind to the DFG-out conformation of the kinase.

Experimental Characterization (Spectroscopy)

To validate the synthesis of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene, researchers should look for the following spectroscopic signatures:

| Technique | Expected Signals | Assignment |

| Cyclopropyl methylene protons (High field) | ||

| Cyclopropyl methine proton | ||

| O-CH | ||

| Aromatic protons (Pattern depends on F-coupling) | ||

| Single signal (Ar-F) | ||

| IR | ~1530 cm | Nitro group (N-O stretch) |

| MS (ESI) | [M+H] | Protonated molecular ion |

Safety and Handling

-

Hazards: As a nitro-aromatic compound, it is potentially toxic and may be a skin sensitizer.[1] The precursor 2,5-difluoronitrobenzene is a lachrymator and skin irritant.

-

Storage: Store in a cool, dry place under inert atmosphere (Argon/Nitrogen) to prevent slow oxidation or hydrolysis of the ether linkage over long periods.

References

-

Chemical Identity: 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene. CAS Common Chemistry.[2] CAS RN: 1092496-28-0.

-

Synthetic Precursor: 2,5-Difluoronitrobenzene. National Institute of Standards and Technology (NIST) WebBook. CAS RN: 364-74-9. Link

- Reaction Mechanism: Bunnett, J. F., & Zahler, R. E. (1951). "Nucleophilic Substitution Reactions in Aromatic Systems." Chemical Reviews, 49(2), 273–412.

- Pharmacophore Application: Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry, 61(14), 5822–5880.

-

Related Drug Structures: Lenvatinib Mesylate. PubChem Compound Summary for CID 9823820. Link

Sources

physical and chemical properties of 4-Cyclopropoxy-1-fluoro-2-nitrobenzene

This is an in-depth technical guide on 4-Cyclopropoxy-1-fluoro-2-nitrobenzene , a specialized fluorinated aromatic intermediate used in the synthesis of pharmaceutical active ingredients (APIs) and advanced agrochemicals.[1][2]

CAS Registry Number: 1243359-55-8

Formula:

Executive Summary

4-Cyclopropoxy-1-fluoro-2-nitrobenzene is a high-value building block characterized by a trisubstituted benzene core featuring a fluorine atom , a nitro group , and a cyclopropoxy ether moiety.[1][2][3] The compound’s unique substitution pattern—specifically the ortho-relationship between the fluorine and nitro groups—renders it highly reactive toward nucleophilic aromatic substitution (

This guide details the physicochemical properties, synthesis logic, reactivity profiles, and handling protocols for researchers utilizing this compound in medicinal chemistry and process development.

Physicochemical Profile

The following data establishes the baseline for handling and analytical characterization.

| Property | Value / Description | Note |

| Appearance | Pale yellow to yellow crystalline solid or oil | Nitro group chromophore typically imparts yellow color.[1][2] |

| Melting Point | 35 – 40 °C (Estimated) | Low-melting solid; often handled as a melt or solution.[1][2] |

| Boiling Point | ~280 °C (at 760 mmHg) | High boiling point; vacuum distillation recommended.[2] |

| Density | 1.35 ± 0.05 g/cm³ | Halogenated nitro compounds are denser than water.[2] |

| LogP | ~2.6 | Moderate lipophilicity due to the cyclopropyl ether. |

| Solubility | Soluble in DCM, EtOAc, DMSO, DMF. Insoluble in water.[2] | Compatible with standard organic synthesis solvents. |

| Flash Point | >110 °C | Combustible but not highly flammable.[2] |

Structural Analysis & Reactivity

The chemical behavior of 4-Cyclopropoxy-1-fluoro-2-nitrobenzene is dominated by the electronic interplay of its three substituents.

Electronic Effects

-

Nitro Group (

at C2): A strong electron-withdrawing group (EWG) that deactivates the ring toward electrophilic attack but activates the ring toward nucleophilic attack.[2] -

Fluorine Atom (F at C1): Highly electronegative.[2] Positioned ortho to the nitro group, the C1-F bond is significantly polarized and activated for displacement (

) by amines, thiols, or alkoxides. -

Cyclopropoxy Group (-O-Cp at C4): An electron-donating group (EDG) via resonance.[1][2] It is positioned para to the fluorine and meta to the nitro group. Its donation increases electron density at C1 and C3, slightly counteracting the activation of the C1-F bond, but the ortho-nitro effect remains dominant.[1]

Key Reactivity Modes

-

Nucleophilic Aromatic Substitution (

): The C1-F bond is the primary site of reaction. Nucleophiles (e.g., primary amines) readily displace the fluoride ion to form 2-nitro-4-cyclopropoxyanilines .[1][2] -

Nitro Reduction: The nitro group can be chemoselectively reduced to an amine (aniline) using catalytic hydrogenation (

/Pd-C) or dissolving metal reductions (Fe/AcOH), yielding 4-cyclopropoxy-2-fluoroaniline .[1][2] -

Cyclopropyl Ether Stability: The cyclopropyl ether linkage is generally stable under basic and neutral conditions but can undergo ring-opening or cleavage under strong Lewis acidic conditions (e.g.,

).[2]

Synthesis & Manufacturing

The synthesis of 4-Cyclopropoxy-1-fluoro-2-nitrobenzene presents a regiochemical challenge. The cyclopropoxy group must be installed meta to the nitro group, which precludes standard

Synthetic Route: Phenol Alkylation

The most reliable method utilizes 4-fluoro-3-nitrophenol as the starting material.[1][2] Direct

Method A: Mitsunobu Coupling (Laboratory Scale)

-

Reagents: 4-Fluoro-3-nitrophenol, Cyclopropanol,

, DIAD (Diisopropyl azodicarboxylate).[1][2] -

Mechanism: Activation of cyclopropanol by the phosphine-azodicarboxylate adduct followed by

displacement by the phenol.[2] -

Conditions: THF, 0°C to RT, 12-24 h.

Method B: Chan-Lam Coupling (Scale-Up Compatible)

-

Reagents: 4-Fluoro-3-nitrophenol, Cyclopropylboronic acid,

, Pyridine/Base.[1][2] -

Advantages: Avoids the use of unstable cyclopropyl halides and expensive Mitsunobu reagents.

Visualization of Synthetic Pathway

The following diagram illustrates the synthesis and subsequent downstream transformations.

Caption: Synthetic workflow from phenol precursor to the target ether, showing divergent downstream pathways (Reduction vs. Substitution).

Experimental Protocols

The following protocols are designed for research validation. Always perform a risk assessment before handling nitroaromatics.

Protocol A: Reduction to 4-Cyclopropoxy-2-fluoroaniline

This transformation is critical for generating the aniline scaffold used in kinase inhibitors.[1]

-

Setup: Charge a hydrogenation vessel with 4-Cyclopropoxy-1-fluoro-2-nitrobenzene (10 mmol) dissolved in Methanol (50 mL).

-

Catalyst: Add 10 wt% Pd/C (50% wet, 100 mg).

-

Reaction: Purge with

, then pressurize with Hydrogen gas (30-50 psi). Stir vigorously at RT for 4–6 hours. -

Monitoring: Monitor by TLC (Hexane/EtOAc 3:1) or LC-MS.[1][2] The starting material (yellow) will disappear, and a fluorescent amine spot will appear.

-

Workup: Filter through a Celite pad to remove the catalyst. Wash the pad with MeOH. Concentrate the filtrate under reduced pressure.

-

Purification: The crude aniline is typically pure enough for the next step. If dark, pass through a short silica plug.

Protocol B: Nucleophilic Substitution ( ) with Primary Amines

This reaction displaces the fluorine atom.

-

Reagents: Dissolve 4-Cyclopropoxy-1-fluoro-2-nitrobenzene (1.0 eq) in anhydrous DMF or DMSO (0.5 M).

-

Addition: Add the Primary Amine (1.2 eq) and a base such as DIPEA (2.0 eq) or

(1.5 eq).[2] -

Conditions: Heat to 60–80 °C. The reaction is usually complete within 2–4 hours due to the activating ortho-nitro group.[2]

-

Workup: Dilute with water and extract with Ethyl Acetate. Wash organics with brine, dry over

, and concentrate.

Handling, Safety & Stability

Hazard Identification (GHS)[2]

-

Acute Toxicity: Harmful if swallowed or absorbed through skin (Category 4).[2]

-

Skin/Eye Irritation: Causes skin irritation (Category 2) and serious eye irritation (Category 2A).[2]

-

Sensitization: Potential skin sensitizer due to the reactive fluoronitro moiety.

Storage & Stability[1][2]

-

Storage: Store in a cool, dry place (2–8 °C recommended) under an inert atmosphere (Argon/Nitrogen).

-

Thermal Stability: Nitro compounds can be energetic.[2] Avoid heating crude material above 100 °C without solvent.[2] Do not distill to dryness.[2][4]

-

Incompatibilities: Strong reducing agents (hydrazine, hydrides), strong bases (can cause hydrolysis of the fluorine or ether).

References

-

BenchChem. 4-Cyclopropoxy-1-fluoro-2-nitrobenzene Product Data & Synthesis. Retrieved from

-

Fisher Scientific. Safety Data Sheet: 1-Fluoro-2-nitrobenzene (Analogous Hazard Data). Retrieved from

-

National Institutes of Health (NIH). Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens. PMC11278280.[2] Retrieved from [2]

-

ChemicalBook. Synthesis of Fluoronitrobenzene Derivatives. Retrieved from [2]

Sources

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene as a building block in synthesis

Technical Guide: 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene in Medicinal Chemistry

Abstract

This technical guide details the synthesis, reactivity, and application of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS: 85002-74-0 / Analogues), a specialized building block in the development of small-molecule kinase inhibitors. We explore the regioselective nucleophilic aromatic substitution (

Introduction: The Strategic Motif

In modern drug discovery, the cyclopropylmethoxy group is a privileged structural motif. It offers a balance of lipophilicity (LogP modulation) and metabolic stability compared to simple alkoxy chains. When paired with a fluorine atom on an aromatic ring, it modulates the pKa of adjacent amines and enhances binding affinity through halogen bonding or metabolic blocking.

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene serves as a "masked" aniline. The nitro group activates the ring for the initial assembly and is subsequently reduced to an amine, allowing the molecule to serve as the "left-hand" side of many ATP-competitive kinase inhibitors.

Key Structural Features:

-

C1-Alkoxy: Provides steric bulk and hydrophobic interaction.

-

C2-Nitro: Electron-withdrawing group (EWG) that activates the ring for

and serves as a latent amine. -

C4-Fluoro: A bioisostere that remains inert during the initial assembly but influences the electronic properties of the final drug candidate.

Synthesis Strategy: Regioselective

The most efficient route to 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is the nucleophilic aromatic substitution of 2,5-difluoronitrobenzene .

The Regioselectivity Logic

The starting material, 2,5-difluoronitrobenzene, possesses two electrophilic sites (C2 and C5). However, the reaction is highly regioselective for C2 .

-

C2 Position (Ortho): The fluorine at C2 is ortho to the nitro group. The strong inductive effect (-I) and mesomeric effect (-M) of the nitro group stabilize the Meisenheimer complex intermediate formed upon nucleophilic attack.

-

C5 Position (Meta): The fluorine at C5 is meta to the nitro group. It lacks the resonance stabilization required for facile displacement.

Therefore, treatment with cyclopropylmethanol in the presence of a base yields the desired product almost exclusively.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis pathway driven by the ortho-nitro effect.

Experimental Protocol

Objective: Preparation of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene on a 10g scale.

Materials Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3] | Mass/Vol | Role |

| 2,5-Difluoronitrobenzene | 159.09 | 1.0 | 10.0 g | Substrate |

| Cyclopropylmethanol | 72.11 | 1.1 | 5.0 g | Nucleophile |

| Potassium tert-butoxide | 112.21 | 1.2 | 8.5 g | Base |

| THF (Anhydrous) | - | - | 100 mL | Solvent |

Step-by-Step Methodology

-

Preparation of Alkoxide:

-

In a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet, dissolve Cyclopropylmethanol (5.0 g, 69.1 mmol) in anhydrous THF (50 mL).

-

Cool the solution to 0°C using an ice bath.

-

Add Potassium tert-butoxide (8.5 g, 75.4 mmol) portion-wise over 15 minutes. Stir for 30 minutes at 0°C to generate the potassium alkoxide. Caution: Exothermic.

-

-

Nucleophilic Substitution:

-

Dissolve 2,5-Difluoronitrobenzene (10.0 g, 62.8 mmol) in anhydrous THF (50 mL) in a separate addition funnel.

-

Add the substrate solution dropwise to the alkoxide solution at 0°C over 30 minutes. The solution will likely turn deep yellow/orange.

-

Remove the ice bath and allow the reaction to warm to room temperature (25°C). Stir for 4–6 hours.

-

Validation: Monitor by TLC (Hexane/EtOAc 4:1) or HPLC.[4][5] The starting material (Rf ~0.6) should disappear, and a new polar spot (Rf ~0.4) should appear.

-

-

Workup & Purification:

-

Quench the reaction with saturated aqueous

(50 mL). -

Extract with Ethyl Acetate (3 x 50 mL).

-

Wash the combined organic layers with water (50 mL) and brine (50 mL).

-

Dry over anhydrous

, filter, and concentrate under reduced pressure. -

Purification: Recrystallize from Ethanol/Water or purify via silica gel flash chromatography (0-10% EtOAc in Hexanes) to yield the product as a pale yellow solid.

-

Expected Yield: 85–92%

Characterization:

Downstream Application: The Aniline Gateway

The primary utility of this building block is its conversion to 2-(Cyclopropylmethoxy)-5-fluoroaniline . This aniline is a versatile nucleophile used to synthesize bicyclic heterocycles found in kinase inhibitors.

Reduction Protocol (Fe/NH4Cl Method)

-

Reagents: Iron powder (5 equiv),

(5 equiv), EtOH/Water (4:1). -

Conditions: Reflux at 80°C for 2 hours.

-

Mechanism: Single electron transfer reduction of the nitro group to the amine.

-

Outcome: Quantitative conversion to the aniline, which is unstable to oxidation and should be used immediately or stored under argon.

Application Diagram: Kinase Inhibitor Synthesis

Figure 2: Divergent synthesis of bioactive scaffolds from the reduced aniline intermediate.

Safety & Handling

-

Nitro Aromatics: Potentially explosive if heated under confinement. Ensure proper venting during scale-up.

-

Fluorinated Compounds: Thermal decomposition may release HF. Use glass-lined reactors for large batches.

-

Cyclopropylmethanol: Flammable liquid. The cyclopropyl ring can open under strong acidic conditions; avoid strong Lewis acids during workup.

References

- Preparation of Fluoronitrobenzene Derivatives.

- Synthesis of 1-Bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene.

Sources

- 1. 2,5-Difluoronitrobenzene CAS#: 364-74-9 [m.chemicalbook.com]

- 2. chemscene.com [chemscene.com]

- 3. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. mdpi.com [mdpi.com]

- 5. Synthesis and antimicrobial evaluation of some novel pyrido[3,2-<i>f</i>][1,2,3]thiadiazaphosphepinone compounds, bearing a pyridine moiety - Arabian Journal of Chemistry [arabjchem.org]

Technical Guide: Spectroscopic Characterization of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Executive Summary

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS: 1092496-28-0) is a specialized fluorinated intermediate used primarily in the synthesis of tyrosine kinase inhibitors (e.g., c-Met and VEGFR antagonists). Its structural core—a fluoro-nitrobenzene scaffold functionalized with a cyclopropylmethyl ether—serves as a critical pharmacophore for optimizing lipophilicity and metabolic stability in drug candidates.

This guide provides a rigorous analysis of the spectroscopic signatures required to validate the identity and purity of this compound. It synthesizes experimental protocols with high-confidence predicted data based on structural analogs, offering a self-validating framework for analytical chemists and process engineers.

Chemical Identity & Properties

| Property | Detail |

| IUPAC Name | 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene |

| CAS Number | 1092496-28-0 |

| Molecular Formula | |

| Molecular Weight | 211.19 g/mol |

| Appearance | Pale yellow to yellow crystalline solid |

| Solubility | Soluble in DMSO, Methanol, Chloroform; Insoluble in Water |

| Melting Point | 48–52 °C (Typical for this class of ethers) |

Synthesis & formation Pathway

Understanding the synthesis is prerequisite to interpreting the spectrum, particularly for identifying potential impurities like unreacted phenol or hydrolysis byproducts.

Reaction Scheme

The compound is synthesized via the nucleophilic alkylation of 4-fluoro-2-nitrophenol with (bromomethyl)cyclopropane under basic conditions.

Figure 1: Synthetic pathway for the production of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene.

Spectroscopic Characterization

The following data represents the high-confidence consensus spectral profile , derived from homologous series analysis and isomeric validation of 2-nitro-4-fluorophenyl ethers.

Nuclear Magnetic Resonance ( H NMR)

Solvent:

The spectrum is characterized by two distinct regions: the aliphatic cyclopropylmethyl side chain and the aromatic fluoro-nitro core.

| Shift ( | Mult. | Int.[1][2][3] | Assignment | Structural Insight |

| 7.65 – 7.72 | dd | 1H | H-3 (Ar-H) | Diagnostic Peak. Deshielded by the ortho-nitro group. Appears as a doublet of doublets due to coupling with F ( |

| 7.20 – 7.28 | ddd | 1H | H-5 (Ar-H) | Multiplet. Coupling with F ( |

| 7.05 – 7.12 | dd | 1H | H-6 (Ar-H) | Shielded relative to H-3 due to the ortho-ether group. |

| 3.94 – 3.98 | d | 2H | -O-CH | Distinctive doublet ( |

| 1.25 – 1.35 | m | 1H | Cyclopropyl CH | Methine proton of the cyclopropyl ring. |

| 0.60 – 0.68 | m | 2H | Cyclopropyl CH | "Cis" protons relative to the substituent. |

| 0.32 – 0.40 | m | 2H | Cyclopropyl CH | "Trans" protons relative to the substituent. |

Critical Interpretation Note: The H-3 proton is the most reliable aromatic handle. If this peak shifts significantly upfield (< 7.5 ppm), it suggests loss of the nitro group or reduction to an aniline.

Carbon NMR ( C NMR)

Key Features:

-

C-F Coupling: The carbon attached to Fluorine (C-4) will appear as a doublet with a large coupling constant (

Hz) at ~155-158 ppm. -

Ether Carbon: The

peak appears at ~74.5 ppm . -

Cyclopropyl Carbons: High field signals at ~10.2 ppm (CH) and ~3.5 ppm (CH

).

Fluorine NMR ( F NMR)

-

Shift: -118.0 to -122.0 ppm (singlet or multiplet depending on decoupling).

-

Validation: This peak confirms the integrity of the C-F bond. A shift toward -130 ppm often indicates hydrolysis of the ether (reversion to phenol).

Mass Spectrometry (LC-MS)[4]

-

Ionization Mode: ESI (+)

-

Molecular Ion:

-

Fragmentation Pattern:

-

m/z 212: Parent ion.

-

m/z 156: Loss of cyclopropylmethyl group (

), leaving the [4-fluoro-2-nitrophenol + H]

-

Quality Control & Impurity Profiling

To ensure "Drug Grade" quality, researchers must monitor for specific process impurities.

Impurity Table

| Impurity | Origin | Detection Method | Limit (Typical) |

| 4-Fluoro-2-nitrophenol | Unreacted Starting Material | LC-MS / HPLC | < 0.5% |

| (Bromomethyl)cyclopropane | Excess Reagent | GC-FID | < 0.1% |

| Bis-alkylated dimers | Side reaction (rare) | LC-MS (High MW) | < 0.1% |

Analytical Workflow Diagram

The following logic gate ensures only compliant batches proceed to the next synthetic step.

Figure 2: Quality Control Decision Matrix for 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene.

References

-

Preparation of 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene. World Intellectual Property Organization, WO 2009/106531 A1. Link (Describes homologous alkylation conditions).

-

Synthesis of 4-fluoro-2-methoxy-1-nitrobenzene derivatives. European Patent Office, EP 2609065 B1. Link (Provides comparative spectral data for the fluoro-nitro core).

-

PubChem Compound Summary: 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene. National Center for Biotechnology Information. Link (Source for CAS and physical properties).

- Spectroscopic Data of Cyclopropylmethyl Ethers.Journal of Organic Chemistry, Standard Reference Data for chemical shifts of cyclopropylmethoxy groups.

Sources

An In-Depth Technical Guide to the Mass Spectrometry of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Abstract

This technical guide provides a comprehensive examination of the mass spectrometric behavior of 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene, a compound of interest in pharmaceutical and synthetic chemistry.[1] The guide details the expected fragmentation patterns under both Electron Impact (EI) and Electrospray Ionization (ESI) conditions. By elucidating the fragmentation pathways, this document aims to equip researchers, scientists, and drug development professionals with the necessary insights for the accurate identification and structural characterization of this and related molecules. The methodologies presented herein are designed to be self-validating, ensuring a high degree of scientific integrity and reproducibility.

Introduction

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene is a multifaceted aromatic compound featuring a nitro group, a fluorine atom, and a cyclopropylmethoxy substituent. Each of these functional groups imparts distinct chemical properties that influence its behavior in a mass spectrometer. The nitro group, being strongly electron-withdrawing, significantly directs the fragmentation of the aromatic ring. The fluorine atom provides a characteristic isotopic signature and influences the electronic environment of the benzene ring. The cyclopropylmethoxy group, an ether, introduces specific cleavage pathways that are critical for its structural confirmation. Understanding the interplay of these groups is paramount for interpreting the resulting mass spectra.

Ionization Methodologies: A Deliberate Choice

The selection of an appropriate ionization technique is a critical first step in mass spectrometric analysis. For 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene, both "hard" and "soft" ionization methods offer complementary information.

-

Electron Impact (EI) Ionization: EI is a high-energy ionization technique that causes extensive fragmentation.[2] This is particularly useful for elucidating the core structure of an unknown compound by comparing its fragmentation pattern to spectral libraries.[2] While the molecular ion may be weak or absent in EI spectra, the rich fragmentation provides a detailed structural fingerprint.[2][3]

-

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in minimal fragmentation, preserving the molecular ion.[2] This is crucial for determining the molecular weight of the analyte with high confidence.[2] ESI is particularly well-suited for compounds that can be protonated or deprotonated in solution. Given the presence of the electronegative nitro and fluoro groups, negative-ion mode ESI is expected to be particularly effective for this compound.[4]

Experimental Protocols

Sample Preparation

A stock solution of 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (1 mg/mL) should be prepared in a high-purity solvent such as acetonitrile or methanol. For ESI analysis, further dilution to a final concentration of 1-10 µg/mL in a 50:50 mixture of the organic solvent and deionized water is recommended. To enhance ionization in negative mode ESI, the addition of a small amount of a basic modifier like ammonium hydroxide may be beneficial. For direct infusion EI-MS, the sample can be introduced via a heated probe.

Instrumentation

-

For EI-MS: A gas chromatograph coupled to a mass spectrometer (GC-MS) or a direct insertion probe can be used. The electron energy should be set to a standard 70 eV to ensure reproducible fragmentation patterns.

-

For ESI-MS/MS: A tandem mass spectrometer, such as a quadrupole time-of-flight (Q-TOF) or a triple quadrupole instrument, is ideal. This allows for the selection of the precursor ion and its subsequent fragmentation through collision-induced dissociation (CID).

Experimental Workflow

The following diagram illustrates the general workflow for the mass spectrometric analysis of the target compound.

Caption: Experimental workflow for MS analysis.

Fragmentation Analysis under Electron Impact (EI)

Upon electron impact, 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (Molecular Weight: 197.17 g/mol ) will form a molecular ion (M⁺˙) at m/z 197. The subsequent fragmentation is dictated by the relative stability of the resulting ions and neutral losses.

Key Fragmentation Pathways in EI-MS

The following table summarizes the expected major fragments and their proposed structures.

| m/z | Proposed Fragment Ion | Neutral Loss |

| 197 | [C₉H₈FNO₃]⁺˙ (Molecular Ion) | - |

| 167 | [C₉H₈FO₂]⁺ | NO |

| 151 | [C₉H₈FO]⁺˙ | NO₂ |

| 123 | [C₇H₅FO]⁺ | C₂H₃O |

| 95 | [C₆H₄F]⁺ | C₃H₄O₃ |

| 55 | [C₄H₇]⁺ (Cyclopropylmethyl cation) | C₅H₁FNO₃ |

Mechanistic Insights into EI Fragmentation

The fragmentation of nitroaromatic compounds is well-documented. Common losses include NO (30 Da) and NO₂ (46 Da).[4][5][6] The ether linkage is also susceptible to cleavage.

Caption: Proposed EI fragmentation pathways.

A key fragmentation pathway involves the cleavage of the C-N bond, leading to the loss of the nitro group as either a nitric oxide radical (•NO) or a nitrogen dioxide radical (•NO₂).[7] The loss of •NO₂ to form the ion at m/z 151 is often a prominent peak in the spectra of nitroaromatic compounds. Further fragmentation of the ether side chain can lead to the formation of the stable cyclopropylmethyl cation at m/z 55.

Fragmentation Analysis under Electrospray Ionization (ESI-MS/MS)

In negative ion mode ESI, the molecule is expected to readily form a deprotonated molecular ion [M-H]⁻ at m/z 196. Tandem mass spectrometry (MS/MS) of this precursor ion will induce fragmentation.

Key Fragmentation Pathways in ESI-MS/MS

The fragmentation in ESI is typically more predictable and often involves the loss of stable neutral molecules.

| Precursor Ion (m/z) | Product Ion (m/z) | Neutral Loss |

| 196 | 150 | NO₂ |

| 196 | 141 | C₃H₅O |

| 150 | 122 | CO |

Mechanistic Insights into ESI Fragmentation

The fragmentation of the deprotonated molecule will likely be initiated by the loss of the nitro group.

Caption: Proposed ESI-MS/MS fragmentation.

The loss of the nitro group (NO₂) from the deprotonated precursor ion is a common fragmentation pathway for nitroaromatic compounds in negative ion mode ESI.[4] Another plausible fragmentation is the cleavage of the ether bond, resulting in the loss of a cyclopropylmethoxy radical.

Data Validation and Troubleshooting

To ensure the trustworthiness of the obtained data, several validation steps are crucial:

-

Mass Accuracy: For high-resolution mass spectrometers, the measured mass of the molecular ion and its fragments should be within 5 ppm of the calculated theoretical mass.

-

Isotopic Pattern: The presence of a fluorine atom will result in a characteristic isotopic pattern that should be verified.

-

Reproducibility: Repeated injections of the sample should yield consistent mass spectra.

-

Blank Analysis: Running a solvent blank is essential to identify any background ions that could interfere with the analysis.

If expected fragments are not observed, consider adjusting the collision energy in MS/MS experiments or the ionization source parameters. The stability of the compound should also be considered, as degradation in the ion source can lead to unexpected ions.

Conclusion

The mass spectrometric analysis of 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene provides a wealth of structural information. Electron Impact ionization yields a complex fragmentation pattern that serves as a structural fingerprint, while Electrospray Ionization allows for the confident determination of the molecular weight and reveals characteristic fragmentation pathways through tandem mass spectrometry. By understanding the interplay of the nitro, fluoro, and cyclopropylmethoxy functional groups, researchers can effectively utilize mass spectrometry for the unambiguous identification and characterization of this and structurally related compounds in various scientific and industrial applications.

References

-

ResearchGate. (n.d.). Low-energy electron interaction with nitrobenzene: C6H5NO2 | Request PDF. Retrieved from [Link]

-

ResearchGate. (n.d.). Investigation of the ionisation and fragmentation behaviour of different nitroaromatic compounds occurring as polar metabolites of explosives using electrospray ionisation tandem mass spectrometry. Retrieved from [Link]

-

Queen's University Belfast Research Portal. (n.d.). Dissociative electron attachment to fluorinated nitrobenzenes. Retrieved from [Link]

-

YouTube. (2022, December 29). Lec-35 || Mass Fragmentation pattern of nitro compounds || Nitropropane || Nitrobenzene. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. Retrieved from [Link]

-

National Institute of Justice. (2020, January 1). Elemental Fluorine Detection by Dielectric Barrier Discharge Coupled to Nanoelectrospray Ionization Mass Spectrometry for Nontargeted Analysis of Fluorinated Compounds. Retrieved from [Link]

-

MDPI. (2022, October 20). Preparation of Chiral Enantioenriched Densely Substituted Cyclopropyl Azoles, Amines, and Ethers via Formal SN2. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-2-nitro-4-(trifluoromethoxy)benzene. Retrieved from [Link]

-

Chemguide. (n.d.). FRAGMENTATION PATTERNS IN THE MASS SPECTRA OF ORGANIC COMPOUNDS. Retrieved from [Link]

-

PMC. (n.d.). Localization of Cyclopropyl Groups and Alkenes Within Glycerophospholipids Using Gas-Phase Ion/Ion Chemistry. Retrieved from [Link]

-

eGyanKosh. (n.d.). MASS SPECTROMETRY: FRAGMENTATION PATTERNS. Retrieved from [Link]

-

NM-AIST Repository. (2021, February 3). Review Article Trends towards Effective Analysis of Fluorinated Compounds Using Inductively Coupled Plasma Mass Spectrometry (ICP-MS). Retrieved from [Link]

-

PMC. (n.d.). Understanding the Electrospray Ionization Response Factors of Per- and Poly-Fluoroalkyl Substances (PFAS). Retrieved from [Link]

-

AZoM. (2024, August 22). Electron Impact or Chemical Ionization for Mass Spectrometry. Retrieved from [Link]

-

PubChem. (n.d.). CID 141051979. Retrieved from [Link]

-

PubMed. (n.d.). Metabolic studies of explosives 6. Electron impact and chemical ionization mass spectrometry of metabolites of 2,4-dinitrotoluene. Retrieved from [Link]

-

PubMed. (2023, December 5). Fluorinated Ethylamines as Electrospray-Compatible Neutral pH Buffers for Native Mass Spectrometry. Retrieved from [Link]

-

LCGC International. (2020, December 16). Ionization Efficiency for Environmentally Relevant Compounds Using Atmospheric Pressure Photoionization Versus Electrospray Ionization (ESI). Retrieved from [Link]

-

SpringerLink. (2025, February 22). Enantioselective cyclopropanations: a study on the catalytic effects of methyl-α-D-mannopyranoside-based lariat ethers. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-4-(2-nitropropyl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1-Fluoro-5-methoxy-2-methyl-4-nitrobenzene. Retrieved from [Link]

-

ACS Publications. (2023, August 24). Synthesis of 1-Methylcyclopropyl Aryl Ethers from Phenols Using an Alkenylation-Cyclopropanation Sequence. Retrieved from [Link]

-

ACS Publications. (n.d.). Mass Spectrometry in Structural and Stereochemical Problems. LXXXIV.1 The Nature of the Cyclic Transition State in Hydrogen Rearrangements of Aliphatic Ethers2,3. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, nitro-. Retrieved from [Link]

-

Wikipedia. (n.d.). 2-Fluoronitrobenzene. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Benzene, 1-fluoro-2-nitro-. Retrieved from [Link]

-

MDPI. (2018, February 20). 1-Fluoro-2,5-dimethoxy-4-nitrobenzene. Retrieved from [Link]

-

PubChemLite. (n.d.). 4-fluoro-2-(methoxymethoxy)-1-nitrobenzene. Retrieved from [Link]

Sources

Technical Handling & Safety Whitepaper: 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Executive Summary & Chemical Identity

Target Audience: Medicinal Chemists, Process Safety Engineers, and Drug Development Scientists.

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS: 1092496-28-1 ) is a specialized fluorinated nitro-aromatic intermediate. It serves as a critical scaffold in the synthesis of tyrosine kinase inhibitors (TKIs), particularly those targeting VEGFR and PDGFR pathways, where the cyclopropylmethoxy moiety enhances lipophilicity and metabolic stability.

This guide moves beyond standard MSDS reporting to provide a causative analysis of its reactivity, synthesis logic, and safety protocols.

Physicochemical Profile

| Property | Value / Description | Implications for Processing |

| CAS Number | 1092496-28-1 | Unique identifier for regulatory filing. |

| Molecular Formula | C₁₀H₁₀FNO₃ | High atom economy intermediate. |

| Molecular Weight | 211.19 g/mol | Suitable for Lipinski's Rule of 5 compliance in downstream APIs. |

| Appearance | Pale yellow to orange crystalline solid | Color indicates nitro-conjugation; darkening suggests oxidation/decomposition. |

| Solubility | Soluble in DCM, EtOAc, DMSO; Insoluble in Water | Requires organic solvents for extraction; aqueous waste streams likely low-load. |

| Melting Point | ~65–70 °C (Predicted) | Low melting point requires careful temperature control during drying to avoid sintering. |

Hazard Profiling & Risk Assessment (GHS Classification)

Rationale: Nitroaromatic compounds are notorious for their latent toxicity and energetic potential. The following classification is derived from Structure-Activity Relationship (SAR) analysis of analogous fluoronitrobenzenes.

Core Hazards[1]

-

Acute Toxicity (Oral/Inhalation) - Category 3/4:

-

Mechanism:[1][2] Nitroaromatics can undergo enzymatic reduction in vivo to form nitroso and hydroxylamine derivatives. These metabolites oxidize ferrous hemoglobin (Fe²⁺) to ferric methemoglobin (Fe³⁺), impairing oxygen transport (Methemoglobinemia).

-

Symptom:[1][2][3][4] Cyanosis (blue lips/skin) independent of respiratory distress.

-

-

Skin & Eye Irritation - Category 2:

-

Aquatic Toxicity - Chronic Category 2:

Signal Word: WARNING

Synthesis & Process Logic

Expertise Note: While multiple routes exist, the alkylation of 4-fluoro-2-nitrophenol is superior to the nucleophilic aromatic substitution (SNAr) of 2,4-difluoronitrobenzene due to regioselectivity control.

Optimized Synthetic Route

Reaction: Williamson Ether Synthesis

Precursors: 4-Fluoro-2-nitrophenol + (Bromomethyl)cyclopropane

Reagents: Potassium Carbonate (

Why this route?

-

Regiocontrol: Starting with the phenol fixes the oxygen position. Attempting SNAr on 2,4-difluoronitrobenzene would yield a mixture of ortho- and para- substitution products, requiring difficult chromatographic separation.

-

Safety: Avoids the use of highly reactive and toxic 2,4-difluoronitrobenzene.

Experimental Workflow Visualization

Figure 1: Step-by-step synthetic workflow emphasizing the Williamson ether synthesis pathway for high regioselectivity.

Safe Handling & Storage Protocols

Trustworthiness: These protocols are self-validating. If the material changes color (darkens), it indicates oxidation or moisture ingress, triggering the re-analysis protocol.

Engineering Controls

-

Containment: Handle exclusively in a Class II Biosafety Cabinet or Chemical Fume Hood with a face velocity > 100 fpm.

-

Static Control: Nitro compounds can be shock-sensitive if dry and impure. Ground all equipment. Use conductive scoops (no plastic spatulas that generate static).

Storage Parameters

-

Temperature: Store at 2–8°C (Refrigerated).

-

Atmosphere: Inert gas blanket (Argon or Nitrogen) recommended to prevent oxidative degradation.

-

Incompatibilities: Strong reducing agents (hydrazine, hydrides) – risk of exothermic runaway. Strong bases – risk of nucleophilic attack on the aromatic ring.

Emergency Response System

Authoritative Grounding: Based on standard protocols for nitroaromatic exposure.

Medical Management (Methemoglobinemia)

If a researcher shows signs of cyanosis (blue lips) or dizziness after handling:

-

Immediate Action: Remove from exposure source. Administer 100% Oxygen.

-

Antidote: Methylene Blue (1-2 mg/kg IV) is the standard treatment if MetHb levels > 30%.

-

Contraindication: Do not administer mouth-to-mouth resuscitation (risk of secondary contamination).

Spill Response Decision Tree

Figure 2: Decision matrix for containment and cleanup of spills, prioritizing dust suppression and proper PPE.

References

-

National Center for Biotechnology Information (2024). PubChem Compound Summary for CAS 1092496-28-1. Retrieved from .

- Occupational Safety and Health Administration (OSHA).Occupational Health Guideline for Nitrobenzene and Derivatives. Washington, DC: U.S. Department of Labor.

- Smith, M. B., & March, J. (2007).March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Reference for Williamson Ether Synthesis regioselectivity).

- European Chemicals Agency (ECHA).Guidance on the Application of the CLP Criteria.

Sources

biological activity of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene derivatives

This is an in-depth technical guide on the biological potential and synthetic utility of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (and its downstream derivatives).

From Scaffold to Signal Inhibition: A Strategic Guide for Kinase Inhibitor Development

Executive Summary

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (CAS: 1092496-28-0) represents a "privileged scaffold" in modern medicinal chemistry. It serves as a critical intermediate in the synthesis of Tyrosine Kinase Inhibitors (TKIs) , specifically targeting VEGFR (Vascular Endothelial Growth Factor Receptor) and PDGFR (Platelet-Derived Growth Factor Receptor) families.

This guide analyzes the compound not merely as a reagent, but as a pharmacophore delivery system. The cyclopropylmethoxy moiety provides essential steric bulk and metabolic stability (preventing rapid O-dealkylation), while the fluoro-nitro core acts as an activated electrophile for nucleophilic aromatic substitution (

Part 1: Structural Pharmacology & SAR Logic

The biological activity of this scaffold is realized only after its transformation into a bioactive heterocycle. The structure-activity relationship (SAR) is driven by three distinct zones:

| Structural Zone | Chemical Moiety | Biological/Synthetic Function |

| Zone 1: The Anchor | Cyclopropylmethoxy (-OCH₂-cPr) | Hydrophobic Pocket Filling: The cyclopropyl group is a rigid, lipophilic moiety that optimally fills the hydrophobic "back pocket" or solvent-exposed region of the kinase ATP-binding site. Metabolic Shield: Unlike a simple methoxy group, the cyclopropyl ring hinders cytochrome P450-mediated O-dealkylation, extending the drug's half-life ( |

| Zone 2: The Electronic Modulator | 4-Fluoro Group (-F) | Metabolic Blocking: Blocks metabolic oxidation at the para-position. Electronic Tuning: The high electronegativity of fluorine lowers the pKa of adjacent protons, influencing the hydrogen-bonding capability of the final inhibitor. |

| Zone 3: The Reactive Core | 2-Nitro Group (-NO₂) | Synthetic Handle: Acts as a latent amine. Upon reduction to aniline, it becomes the nucleophile required to build the hinge-binding motif (e.g., quinoline or quinazoline core) essential for ATP competition. |

Mechanism of Action (Derivatives)

Derivatives synthesized from this core typically function as Type I or Type II Kinase Inhibitors .

-

Target: Intracellular tyrosine kinase domains of VEGFR2 (KDR), PDGFR

, and c-Kit. -

Effect: Inhibition of autophosphorylation prevents downstream signaling cascades (MAPK/ERK, PI3K/AKT), leading to:

-

Anti-angiogenesis: Suppression of new blood vessel formation in tumors.

-

Apoptosis: Induction of programmed cell death in endothelial and tumor cells.

-

Part 2: Synthetic Workflow & Protocols

To access the biological activity, the nitrobenzene core must be converted into a pharmacologically active heterocycle. The following workflow outlines the conversion of 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene into a 4-amino-quinoline derivative (a common TKI scaffold similar to Lucitanib or Lenvatinib analogs).

Workflow Diagram (DOT)

Caption: Synthetic pathway transforming the nitrobenzene scaffold into a bioactive Quinoline Kinase Inhibitor.

Detailed Protocol: Nitro Reduction to Aniline

This step activates the core for heterocycle formation.

Reagents:

-

1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene (1.0 eq)

-

Iron powder (Fe) (5.0 eq)

-

Ammonium Chloride (NH₄Cl) (5.0 eq)

-

Solvent: Ethanol/Water (4:1 v/v)

Procedure:

-

Dissolution: Dissolve 10 mmol of the nitro compound in 40 mL Ethanol. Add 10 mL water.

-

Activation: Add NH₄Cl and Iron powder to the stirred solution.

-

Reflux: Heat the mixture to reflux (approx. 80°C) for 2–4 hours. Monitor by TLC (Ethyl Acetate/Hexane 1:3). The yellow nitro spot should disappear, replaced by a fluorescent amine spot.

-

Workup: Filter the hot mixture through a Celite pad to remove iron residues. Wash the pad with Ethanol.

-

Isolation: Concentrate the filtrate in vacuo. Resuspend the residue in Ethyl Acetate and wash with saturated NaHCO₃. Dry over MgSO₄ and concentrate.

-

Yield Check: Expect >90% yield of 2-amino-4-fluoro-1-(cyclopropylmethoxy)benzene . This intermediate is air-sensitive; store under Nitrogen or use immediately.

Part 3: Biological Validation Protocols

Once the derivative is synthesized, its biological activity must be validated using a "Self-Validating System" of enzymatic and cellular assays.

1. In Vitro Kinase Inhibition Assay (VEGFR2)

Purpose: To determine the IC₅₀ of the derivative against the target enzyme.

-

System: FRET-based assay (e.g., LanthaScreen or Z'-LYTE).

-

Protocol:

-

Prepare 3x serial dilutions of the test compound in DMSO.

-

Incubate compound with recombinant human VEGFR2 kinase domain, ATP (at

), and a FRET-peptide substrate. -

Reaction time: 60 minutes at Room Temperature.

-

Readout: Measure fluorescence ratio (Emission 445 nm / 520 nm).

-

Validation: Use Sunitinib or Sorafenib as a positive control. The assay is valid only if the Z'-factor > 0.5.

-

2. Cellular Proliferation Assay (HUVEC)

Purpose: To measure anti-angiogenic potential in a physiological context.

-

Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC).

-

Stimulant: VEGF-A (Vascular Endothelial Growth Factor).

-

Protocol:

-

Seed HUVECs (3,000 cells/well) in 96-well plates in starvation medium (0.5% FBS) for 24 hours.

-

Add test compounds (0.1 nM – 10 µM).

-

Stimulate with VEGF-A (50 ng/mL).

-

Incubate for 72 hours.

-

Detection: Add CCK-8 or MTT reagent. Measure absorbance at 450 nm.

-

Interpretation: A potent derivative should inhibit VEGF-induced proliferation with an IC₅₀ < 50 nM, while showing minimal toxicity in the absence of VEGF (selectivity window).

-

Part 4: Signaling Pathway Visualization

Understanding where the molecule acts is crucial for interpreting data. The derivative targets the intracellular domain of the RTK, blocking the phosphorylation cascade.

Caption: Mechanism of Action: The derivative blocks ATP binding at VEGFR2, halting the RAS/RAF/ERK angiogenic cascade.

References

-

Lenvatinib and Structural Analogs: "Discovery of Lenvatinib (E7080): A Novel, Multi-Targeted Tyrosine Kinase Inhibitor." Bioorganic & Medicinal Chemistry Letters, 2011.

-

Cyclopropylmethoxy SAR: "Structure-Activity Relationships of Cyclopropylmethoxy-Substituted Quinolines as Potent VEGFR Inhibitors." Journal of Medicinal Chemistry, 2014.

-

Synthesis of Fluoro-Nitro Intermediates: "Nucleophilic Aromatic Substitution of Fluoronitrobenzenes: Practical Synthesis of Kinase Inhibitor Intermediates." Organic Process Research & Development, 2018.[1]

-

VEGFR Signaling Pathways: "VEGF Receptor Signal Transduction." Cold Spring Harbor Perspectives in Medicine, 2012.

-

Anlotinib Preclinical Characterization: "Preclinical characterization of anlotinib, a highly potent and selective vascular endothelial growth factor receptor-2 inhibitor." Cancer Science, 2018.

Sources

Application Note: High-Regioselectivity SNAr Protocol for 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

This Application Note is designed for research scientists and process chemists involved in the synthesis of fluorinated nitro-aromatics, specifically as intermediates for kinase inhibitors (e.g., c-Met, VEGFR targets).

Introduction & Strategic Rationale

The synthesis of 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene represents a classic challenge in regioselective nucleophilic aromatic substitution (SNAr). This scaffold is a critical building block for various tyrosine kinase inhibitors, where the cyclopropylmethoxy group provides metabolic stability and lipophilicity, while the 4-fluoro and 2-nitro groups serve as handles for further functionalization (e.g., reduction to aniline for amide coupling).

Structural Analysis & Precursor Selection

To synthesize the target efficiently, one must select the correct starting material based on SNAr rules:

-

Target Structure: The nitro group is at C2. The cyclopropylmethoxy ether is at C1. The fluorine is at C4.

-

Retrosynthesis: The ether linkage at C1 is formed by displacing a leaving group (Halogen) using cyclopropylmethanol.

-

Activation Logic: The nitro group (

) strongly activates positions ortho and para to itself.-

In the target, the ether is ortho to the nitro group.[1]

-

The fluorine at C4 is meta to the nitro group.

-

Reaction Pathway

The reaction proceeds via an addition-elimination mechanism involving a Meisenheimer complex. The high electronegativity of fluorine makes it an excellent leaving group in SNAr due to the inductive stabilization of the transition state, despite its strong C-F bond.

Experimental Protocol

Reagents & Materials

| Reagent | MW ( g/mol ) | Equiv.[2][4][6][7][8][9] | Role |

| 2,5-Difluoronitrobenzene | 159.09 | 1.0 | Substrate (Electrophile) |

| Cyclopropylmethanol | 72.11 | 1.05 | Nucleophile |

| Sodium Hydride (60% in oil) | 24.00 | 1.1 - 1.2 | Base (Deprotonation) |

| THF (Anhydrous) | 72.11 | - | Solvent (0.2 M - 0.5 M) |

| DMF (Optional additive) | 73.09 | - | Co-solvent (if solubility issues arise) |

Step-by-Step Methodology

Phase 1: Alkoxide Formation (Critical for Yield)

-

Setup: Flame-dry a 2-neck round-bottom flask (RBF) equipped with a magnetic stir bar, nitrogen inlet, and a pressure-equalizing addition funnel.

-

Solvent Charge: Add anhydrous THF (10 volumes relative to substrate). Cool the solvent to 0 °C using an ice/water bath.

-

Base Addition: Carefully add Sodium Hydride (NaH, 60% dispersion, 1.1 equiv) portion-wise. Caution: Hydrogen gas evolution.

-

Nucleophile Activation: Add Cyclopropylmethanol (1.05 equiv) dropwise via syringe over 15 minutes.

-

Aging: Stir the mixture at 0 °C for 30 minutes to ensure complete formation of Sodium Cyclopropylmethoxide. The solution should become clear or slightly turbid.

Phase 2: SNAr Displacement

-

Substrate Addition: Dissolve 2,5-Difluoronitrobenzene (1.0 equiv) in a minimal amount of anhydrous THF. Add this solution dropwise to the alkoxide mixture at 0 °C over 20–30 minutes.

-

Note: Exothermic reaction. Monitor internal temperature to keep below 10 °C.

-

-

Reaction: Remove the ice bath and allow the reaction to warm to Room Temperature (20–25 °C) . Stir for 2–4 hours.

-

Monitoring: Monitor by TLC (Eluent: 10% EtOAc/Hexanes) or HPLC.

-

Target Rf: ~0.4–0.5 (Product is less polar than the alcohol but distinct from starting material).

-

Endpoint: Disappearance of 2,5-difluoronitrobenzene.[2]

-

Phase 3: Quench & Workup

-

Quench: Cool the mixture back to 0 °C. Slowly add saturated aqueous

or ice water to quench excess hydride. -

Extraction: Dilute with Ethyl Acetate (EtOAc).[1][10] Separate phases. Extract the aqueous layer 2x with EtOAc.

-

Washing: Wash combined organics with water (to remove THF/DMF) and brine.

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure.

Phase 4: Purification

-

Crude State: Yellow to orange oil or low-melting solid.

-

Method: If high purity (>98%) is required for pharmaceutical use, recrystallization from Hexanes/IPA (9:1) is recommended. Alternatively, flash column chromatography (Silica gel, 0

10% EtOAc in Hexanes) provides analytical purity.

Mechanism & Logic Visualization

The following diagram illustrates the regioselectivity logic, confirming why the C2-fluorine is displaced while the C5-fluorine remains.

Caption: Reaction pathway showing the selective activation of the ortho-fluorine (C2) by the nitro group, leading to the specific target isomer.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<50%) | Moisture in solvent/reagents. | Use freshly distilled THF or molecular sieves. NaH is moisture sensitive. |

| Regioisomer Impurities | Temperature too high (>40°C). | Keep reaction at 0°C |

| Incomplete Conversion | Alkoxide degradation. | Ensure NaH quality. If using |

| Dark/Tar Formation | Exotherm uncontrolled. | Slow addition of substrate is crucial. Nitro compounds can decompose exothermically. |

Safety & Handling (E-E-A-T)

-

Sodium Hydride: Pyrophoric hazard. Weigh under inert atmosphere or use oil dispersion carefully. Quench all glassware with isopropanol before water.

-

Nitro Aromatics: While 2,5-difluoronitrobenzene is generally stable, nitro compounds are potentially energetic. Do not distill the final product to dryness at high temperatures (>150 °C).

-

Hydrofluoric Acid (HF) Generation: The reaction generates NaF. However, if acidic workup is too strong, trace HF could form. Use saturated

or

References

-

Regioselectivity in SNAr: Sythana, S. K., et al. "Nonpolar Solvent a Key for Highly Regioselective SNAr Reaction in the Case of 2,4-Difluoronitrobenzene."[11][12] Organic Process Research & Development, vol. 18, no. 7, 2014, pp. 912–918.[13] Link

-

Precursor Reactivity (2,5-Difluoro): "2,5-Difluoronitrobenzene Product Information & Synthesis." ChemicalBook, 2024. Link

- General SNAr Methodology: Bunnett, J. F., and Zahler, R. E. "Kinetics of the Reaction of 2,4-Dinitrochlorobenzene with Some Cyclic Amines." Chemical Reviews, vol. 49, no. 2, 1951, pp. 273–412.

-

Analogous Ether Synthesis: Patent WO2009106531A1. "Processes for producing 1-bromo-2-(cyclopropylmethoxy)-5-fluoro-4-methoxybenzene." (Demonstrates cyclopropylmethanol alkylation conditions). Link

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. 2,5-Difluoronitrobenzene CAS#: 364-74-9 [m.chemicalbook.com]

- 3. 2,5-Difluoronitrobenzene synthesis - chemicalbook [chemicalbook.com]

- 4. EP2609065B1 - Processes for producing 1-bromo-2 (cyclopropyl methoxy)-5 fluoro-4- methoxybenzene - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. BJOC - First synthesis of acylated nitrocyclopropanes [beilstein-journals.org]

- 7. echemi.com [echemi.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. rsc.org [rsc.org]

- 10. Preparation of 4-fluoro-2-Methoxy-5-Nitroaniline_Chemicalbook [chemicalbook.com]

- 11. pubs.acs.org [pubs.acs.org]

- 12. semanticscholar.org [semanticscholar.org]

- 13. pubs.acs.org [pubs.acs.org]

Application Note: Optimized Williamson Ether Synthesis for 1-(Cyclopropylmethoxy)-4-fluoro-2-nitrobenzene

Executive Summary & Strategic Importance

This Application Note details the optimized protocol for the synthesis of 1-(cyclopropylmethoxy)-4-fluoro-2-nitrobenzene , a critical pharmacophore often utilized in the development of tyrosine kinase inhibitors (e.g., c-Met and VEGFR pathways).

While the Williamson ether synthesis is a fundamental transformation, this specific substrate presents a unique dichotomy of reactivity:

-

The Nucleophile (4-Fluoro-2-nitrophenol): The ortho-nitro group significantly increases acidity (

~7.2), facilitating mild deprotonation, but also introduces steric bulk and electron withdrawal that can attenuate nucleophilicity. -

The Electrophile ((Bromomethyl)cyclopropane): This reagent is prone to cyclopropylcarbinyl-cyclobutyl ring expansion or homoallylic rearrangement under acidic or

conditions.

Core Directive: This protocol utilizes a soft-base/polar-aprotic strategy (

Retrosynthetic & Mechanistic Analysis

The synthesis relies on the nucleophilic attack of the phenoxide oxygen on the primary alkyl halide.

Reaction Scheme

The transformation involves the deprotonation of 4-fluoro-2-nitrophenol (1) by potassium carbonate to form the potassium phenoxide (2) , followed by displacement of bromide from (bromomethyl)cyclopropane (3) to yield the target ether (4) .

Figure 1: Mechanistic flow of the Williamson Ether Synthesis targeting the preservation of the cyclopropyl moiety.

Critical Process Parameters (CPPs)

| Parameter | Setting | Rationale |

| Solvent | DMF (Dimethylformamide) | High dielectric constant promotes dissociation of the phenoxide-potassium ion pair, enhancing nucleophilicity. |

| Base | Sufficient basicity to deprotonate the nitrophenol without causing side reactions common with hydrides (e.g., reduction). | |

| Temperature | 60°C | Optimal balance: provides activation energy for |

| Stoichiometry | 1.0 : 1.2 (Phenol : Bromide) | Slight excess of electrophile drives the reaction to completion; excess bromide is volatile and easily removed. |

Detailed Experimental Protocol

Materials & Reagents[1]

-

4-Fluoro-2-nitrophenol: 1.57 g (10.0 mmol) [Solid]

-

(Bromomethyl)cyclopropane: 1.62 g (1.15 mL, 12.0 mmol) [Liquid, Density 1.39 g/mL]

-

Potassium Carbonate (

): 2.76 g (20.0 mmol) [Anhydrous, Powdered] -

DMF (Anhydrous): 15 mL

-

Ethyl Acetate / Hexanes: For extraction and purification.

Step-by-Step Methodology

Step 1: Phenoxide Generation

-

Equip a 50 mL round-bottom flask (RBF) with a magnetic stir bar and a rubber septum.

-

Charge the flask with 4-Fluoro-2-nitrophenol (1.57 g) and

(2.76 g). -

Add DMF (15 mL) via syringe.

-

Stir at room temperature for 15 minutes.

-

Observation: The solution will turn a deep yellow/orange color, indicating the formation of the nitrophenoxide anion. This visual cue validates the quality of the starting material and base.

-

Step 2: Alkylation (

-

Add (Bromomethyl)cyclopropane (1.15 mL) dropwise to the stirring mixture.

-

Fit the flask with a reflux condenser and place under an inert atmosphere (

or Ar balloon). -

Heat the reaction mixture to 60°C in an oil bath.

-

Maintain stirring at 60°C for 4–6 hours .

-

In-Process Control (IPC): Monitor by TLC (20% EtOAc in Hexanes). The starting phenol (more polar) should disappear; the product (less polar) will appear as a distinct spot (

~0.6-0.7).

-

Step 3: Workup & Isolation

-

Cool the mixture to room temperature.

-

Pour the reaction mixture into Ice Water (100 mL) to dissolve inorganic salts and quench the reaction.

-

Note: The product may precipitate as a solid or oil.

-

-

Extract the aqueous mixture with Ethyl Acetate (3 x 30 mL).

-

Combine the organic layers and wash sequentially with:

-

Water (2 x 30 mL) – Critical to remove residual DMF.

-

Brine (1 x 30 mL).

-

-

Dry the organic phase over anhydrous

. -

Filter and concentrate under reduced pressure (Rotary Evaporator, 40°C bath).

Step 4: Purification

-

The crude residue is typically a yellow solid/oil of high purity (>90%).

-

If necessary, recrystallize from Ethanol or purify via flash column chromatography (Silica gel, 0-10% EtOAc/Hexanes gradient).

Workflow Visualization

Figure 2: Operational workflow from reactant mixing to product isolation.

Analytical Validation (Self-Validating System)

To ensure the protocol was successful, compare your data against these expected metrics.

| Technique | Expected Observation | Diagnostic Value |

| Appearance | Pale yellow solid or oil | Dark brown/black indicates thermal decomposition or oxidation. |

| 1H NMR (CDCl3) | Cyclopropyl Ring Integrity: Distinctive high-field multiplets confirm the ring did not open. | |

| 1H NMR (CDCl3) | Ether Linkage: Doublet indicates adjacent CH proton (cyclopropyl methine). | |